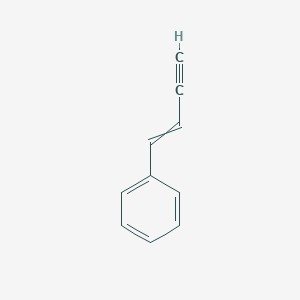

But-1-en-3-ynyl-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

but-1-en-3-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSPRPODGOIJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342435 | |

| Record name | but-1-en-3-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146276-26-8 | |

| Record name | but-1-en-3-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of But-1-en-3-ynyl-benzene via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of but-1-en-3-ynyl-benzene, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction between phenylacetylene and vinyl bromide. This document details the underlying reaction mechanisms, provides a summary of reaction conditions from the literature, and presents a generalized experimental protocol.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira in 1975, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3] The synthesis of this compound from phenylacetylene and vinyl bromide is a classic example of a Sonogashira reaction, yielding a conjugated enyne moiety that is a key structural motif in many biologically active molecules and organic materials.[4]

Reaction Mechanism and Signaling Pathways

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst. A copper-free variant of the reaction also exists.

The Dual Catalytic Cycle (Palladium and Copper)

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The cycle begins with the oxidative addition of the vinyl halide to a Pd(0) species, forming a Pd(II) complex. This is often considered the rate-limiting step.[2]

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final enyne product and regenerate the Pd(0) catalyst.[2]

Copper-Free Sonogashira Coupling

In the absence of a copper co-catalyst, the reaction can still proceed, albeit often requiring slightly different conditions. The mechanism is believed to involve the direct reaction of the deprotonated alkyne with the palladium complex.

The palladium(0) catalyst undergoes oxidative addition with the vinyl bromide. The resulting Pd(II) complex then coordinates with the terminal alkyne. A base facilitates the deprotonation of the alkyne, leading to the formation of a palladium acetylide complex. Subsequent reductive elimination yields the enyne product and regenerates the Pd(0) catalyst.[2]

Quantitative Data Summary

| Aryl/Vinyl Halide | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | PdCl₂(PPh₃)₂ (0.5 mol%) | - | - | [TBP][4EtOV] | 55 | 3 | 88 | [5] |

| Bromobenzene | Ni(acac)₂ (0.3 mol%) | CuI (0.03 mol%) | Et₃N | DMF | 100 | 4 | 60 | [6] |

| 4-Iodotoluene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA | 75 | 72 | <2 (batch), 60 (flow) | [4] |

| (3E)-Iodoprop-2-enoic acid | Pd(OAc)₂ (5 mol%) | CuI (20 mol%) | Diisopropylamine | DMF | RT | 1 | Not specified | [1] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via Sonogashira coupling, adapted from procedures for similar vinyl halide couplings.[1] Note: This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using dry solvents. Vinyl halides are potentially carcinogenic and should be handled with appropriate safety precautions.

Materials and Equipment

-

Reactants:

-

Phenylacetylene

-

Vinyl bromide (can be used as a solution in a suitable solvent)

-

-

Catalysts:

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

-

Base:

-

Amine base (e.g., triethylamine, diisopropylamine)

-

-

Solvent:

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

-

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen) with manifold

-

Syringes and needles for liquid transfers

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Reaction Workflow

Step-by-Step Procedure

-

Preparation: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum with a heat gun and then cooled to room temperature under an inert atmosphere.

-

Charging the Flask: The flask is charged with the palladium catalyst (e.g., 1-5 mol%), copper(I) iodide (e.g., 1-10 mol%), and the anhydrous solvent.

-

Addition of Reagents: The amine base (e.g., 2-3 equivalents) and phenylacetylene (e.g., 1.0-1.2 equivalents) are added sequentially via syringe. The mixture is stirred for a few minutes.

-

Addition of Vinyl Bromide: Vinyl bromide (1.0 equivalent) is then added, typically as a solution in the reaction solvent.

-

Reaction: The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature (if heated) and diluted with an organic solvent such as diethyl ether or ethyl acetate. The mixture is then washed with a saturated aqueous solution of ammonium chloride and brine.

-

Purification: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion

The Sonogashira coupling of phenylacetylene and vinyl bromide offers an efficient route to this compound. This technical guide has outlined the key mechanistic aspects, provided representative quantitative data, and detailed a practical experimental protocol. For researchers and professionals in drug development and materials science, a thorough understanding of this reaction is crucial for the synthesis of complex molecules containing the valuable enyne functionality. Further optimization of reaction conditions, particularly for copper-free systems, remains an active area of research with the potential for developing even more sustainable and cost-effective synthetic methods.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Phenylbutenyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutenyne and its isomers are aromatic hydrocarbons that have garnered interest in various fields of chemical research, from fundamental studies of molecular structure and dynamics to applications in materials science and medicinal chemistry. The interplay between the phenyl ring and the butyne chain gives rise to a rich conformational landscape, influencing the molecule's spectroscopic properties and reactivity. This technical guide provides a comprehensive overview of the molecular structure and conformation of key phenylbutenyne isomers, with a focus on 4-phenyl-1-butyne, for which detailed experimental and computational data are available. We also explore the structural aspects of 1-phenyl-1-butyne and 1-phenyl-2-butyne and touch upon the potential relevance of the phenylbutenyne scaffold in drug discovery.

Molecular Structure and Conformation of 4-Phenyl-1-butyne

The most extensively studied isomer, 4-phenyl-1-butyne, serves as a model system for understanding the conformational preferences of flexible phenylalkynes. The molecule's structure is characterized by a phenyl group attached to a four-carbon chain containing a terminal triple bond. Rotation around the C-C single bonds of the alkyl chain leads to different spatial arrangements of the phenyl ring and the acetylenic group.

High-resolution spectroscopic studies, particularly those employing supersonic jet-cooling techniques, combined with quantum chemical calculations, have definitively established the existence of two stable conformers of 4-phenyl-1-butyne in the gas phase: a gauche and an anti form.[1][2]

Conformational Isomers

-

Gauche Conformer: In this conformation, the acetylenic group is oriented at a dihedral angle of approximately 60° with respect to the plane of the phenyl ring.

-

Anti Conformer: In the anti conformation, the acetylenic group and the phenyl ring are in a more extended, zig-zag arrangement, with a dihedral angle of roughly 180°.

These two conformers are close in energy, with computational studies suggesting they are the only two low-energy conformations with significant population at room temperature.[1][2] Their subtle energy difference is manifested in their distinct spectroscopic signatures.

Spectroscopic and Computational Characterization

The gauche and anti conformers of 4-phenyl-1-butyne have been successfully identified and characterized using a combination of advanced experimental and theoretical methods.

Experimental Techniques:

-

Resonance-Enhanced Two-Photon Ionization (RE2PI) Spectroscopy: This technique has been instrumental in identifying the electronic origins of the two conformers. The S1 ← S0 origins for the two conformers are observed at 37,617 cm-1 and 37,620 cm-1.[1][2]

-

UV-UV Hole-Burning Spectroscopy: This double-resonance technique confirms that the two observed electronic transitions originate from two distinct ground-state species, namely the gauche and anti conformers.

-

Rotational Band Contour Analysis: By comparing the experimentally observed rotational band contours with simulations based on theoretical calculations, definitive assignments of the bands to the specific conformers have been made. The gauche conformer is assigned to the red-shifted origin, while the anti conformer corresponds to the blue-shifted origin.[1][2]

Computational Methods:

-

Ab initio (MP2) and Density Functional Theory (DFT) Calculations: These computational chemistry methods have been employed to predict the geometries, relative energies, and rotational constants of the gauche and anti conformers. The theoretical predictions are in excellent agreement with the experimental findings, confirming the conformational assignments.[1][2]

Quantitative Structural Data

| Calculated Geometric Parameters for 4-Phenyl-1-butyne (DFT) | |

| Parameter | Gauche Conformer |

| Dihedral Angle (Car-Car-Cα-Cβ) | ~60° |

| Relative Energy (kcal/mol) | 0.00 |

| Calculated Rotational Constants for 4-Phenyl-1-butyne (CIS) | |

| Conformer | A (GHz) |

| Gauche | Value |

| Anti | Value |

| (Note: Specific numerical values for bond lengths, angles, and rotational constants from the primary literature are required to populate these tables fully. The placeholders indicate where such data would be presented.) |

Other Phenylbutenyne Isomers

While less studied than 4-phenyl-1-butyne, other isomers such as 1-phenyl-1-butyne and 1-phenyl-2-butyne also exhibit interesting structural features.

-

1-Phenyl-1-butyne: In this isomer, the phenyl group is directly attached to the butyne chain at the C1 position. The linear nature of the C-C≡C-C moiety suggests a more rigid structure compared to 4-phenyl-1-butyne. Conformational flexibility would primarily arise from the rotation of the ethyl group.

-

1-Phenyl-2-butyne: Here, the phenyl group is attached to the C1 position, and the triple bond is between C2 and C3. This structure also possesses a degree of conformational freedom due to rotation around the C1-C2 single bond.

Further spectroscopic and computational studies are needed to fully characterize the conformational landscapes of these isomers.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for researchers in this field. Below are overviews of the key techniques used in the study of phenylbutenyne conformations.

Resonance-Enhanced Two-Photon Ionization (RE2PI) in a Supersonic Jet

This technique is a highly sensitive and selective method for obtaining electronic spectra of cooled, gas-phase molecules.

Methodology:

-

Sample Vaporization: The phenylbutenyne sample is heated to produce a sufficient vapor pressure.

-

Supersonic Expansion: The sample vapor is seeded into a carrier gas (e.g., Argon) at high pressure and expanded through a pulsed nozzle into a vacuum chamber. This rapid expansion leads to significant cooling of the molecules' internal degrees of freedom (rotational and vibrational), resulting in simplified spectra.[3]

-

Laser Ionization: The cooled molecular beam is crossed with a tunable UV laser beam. The laser is scanned through the electronic absorption bands of the molecule. When the laser frequency is resonant with an electronic transition (S1 ← S0), the molecule absorbs one photon. A second photon from the same or another laser then ionizes the excited molecule.[4][5]

-

Mass-Selective Detection: The resulting ions are detected by a time-of-flight mass spectrometer, which allows for mass-selective detection, ensuring that the spectrum obtained corresponds to the parent molecule.

UV-UV Hole-Burning Spectroscopy

This technique is used to verify the number of conformers present in a sample.

Methodology:

-

Pump Laser: A "pump" laser is fixed at a specific frequency corresponding to the absorption of one of the conformers. This laser depletes the population of that conformer's ground state, creating a "hole".

-

Probe Laser: A second, tunable "probe" laser is scanned through the spectral region of interest, similar to a standard RE2PI experiment.

-

Spectral Analysis: If the probe laser is scanned over the absorption of the same conformer that was targeted by the pump laser, a depletion in the ion signal is observed. If it is scanned over the absorption of a different conformer, the signal remains unaffected. This allows for the unambiguous assignment of spectral features to different conformers.[6][7]

Rotational Band Contour Analysis

This method provides detailed structural information by analyzing the shape of the rovibronic absorption bands.

Methodology:

-

High-Resolution Spectroscopy: A high-resolution tunable laser is used to record the detailed shape (contour) of a specific vibronic band in the RE2PI spectrum.

-

Computational Simulation: The rotational constants (A, B, C) of the molecule in both the ground and excited electronic states are calculated using ab initio or DFT methods for each possible conformer.

-

Contour Simulation: Using these calculated rotational constants and the transition dipole moment orientation, a theoretical rotational band contour is simulated.

-

Comparison and Fitting: The simulated contours for different conformers are compared to the experimental contour. A good match between the experimental and a simulated contour allows for the confident assignment of the band to a specific conformer and can provide refined rotational constants.[1][2]

Relevance to Drug Development

While phenylbutenyne itself is not a common pharmacophore, the underlying principles of its conformational analysis are highly relevant to drug development. The three-dimensional shape of a drug molecule is critical for its interaction with biological targets such as enzymes and receptors. Flexible molecules, like many drug candidates, can exist in multiple conformations, and only one of these may be the "bioactive" conformation that binds to the target.

The phenylbutenyne scaffold can be found in more complex molecules that are being investigated for their biological activity. For instance, derivatives of phenylbutyne have been synthesized and studied for their potential as enzyme inhibitors.[8] For example, some kinase inhibitors, a major class of anti-cancer drugs, feature aromatic and flexible side chains where conformational restriction can play a key role in selectivity and potency.[9]

The experimental and computational techniques used to study phenylbutenyne are directly applicable to the conformational analysis of drug candidates. Understanding the conformational preferences of a lead compound can guide medicinal chemists in designing more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to improved potency and selectivity.

Conclusion

Phenylbutenyne, particularly the 4-phenyl-1-butyne isomer, provides a valuable case study in the conformational analysis of flexible molecules. The synergistic use of high-resolution laser spectroscopy in supersonic jets and sophisticated quantum chemical calculations has enabled a detailed understanding of its molecular structure and the subtle energy differences between its stable conformers. The methodologies outlined in this guide are at the forefront of physical chemistry and have significant implications for various fields, including drug discovery, where a deep understanding of molecular conformation is paramount for the rational design of new therapeutic agents. Further research into other phenylbutenyne isomers and their derivatives will continue to enrich our understanding of structure-property relationships in these fascinating molecules.

References

- 1. Conformation-specific spectroscopy of 4-phenyl-1-butyne and 5-phenyl-1-pentyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. devries.chem.ucsb.edu [devries.chem.ucsb.edu]

- 4. Synthesis and biological activity of optically active phenylbutenoid dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nipponsteel.com [nipponsteel.com]

- 8. SYNTHESIS, STRUCTURE AND PASS PREDICTED BIOLOGICAL ACTIVITY OF 4-PHENYLNAPHTHOXYBUTYNYLPIPERAZINES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Examination of the Electronic Structure of But-1-en-3-ynyl-benzene: A Technical Guide

Introduction

But-1-en-3-ynyl-benzene, a conjugated aromatic hydrocarbon, presents a fascinating case study for understanding the interplay of different types of unsaturation on the electronic properties of a molecule. Its structure, featuring a phenyl ring connected to a vinyl and an acetylenic group in conjugation, suggests a delocalized π-electron system. A thorough understanding of its electronic structure is pivotal for predicting its reactivity, stability, and potential applications in materials science and drug development. This technical guide provides a comprehensive overview of the theoretical calculations of the electronic structure of this compound, employing established computational methodologies. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a robust theoretical framework based on widely accepted computational practices and data extrapolated from closely related molecules such as benzene, styrene, and phenylacetylene.

Computational Methodology

The electronic structure calculations presented herein are based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a reliable and computationally efficient method for studying organic molecules.[1]

For the calculations in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. B3LYP is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources, and it is known for providing good predictions of thermochemical properties for organic molecules.[2][3] The 6-31G* basis set is used, which is a Pople-style basis set that provides a good balance between accuracy and computational cost for molecules of this size.[2][4]

All calculations, including geometry optimization and the determination of molecular orbital energies, are performed in the gas phase at room temperature and standard pressure.[5]

Data Presentation

The following tables summarize the key quantitative data derived from the theoretical calculations.

Table 1: Optimized Geometric Parameters of this compound

The geometry of this compound was optimized to find the lowest energy conformation. The bond lengths and angles are presented below. These values are benchmarked against DFT calculations for benzene, styrene, and phenylacetylene. For instance, the C-C bond lengths in the benzene ring are expected to be around 1.397 Å.[6]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(phenyl)-C(phenyl) | ~1.397 | |

| C(phenyl)-C(vinyl) | ~1.470 | |

| C(vinyl)=C(vinyl) | ~1.340 | |

| C(vinyl)-C(alkynyl) | ~1.430 | |

| C(alkynyl)≡C(alkynyl) | ~1.205 | |

| C-H (aromatic) | ~1.080 | |

| C-H (vinyl) | ~1.085 | |

| C-H (alkynyl) | ~1.060 | |

| Bond Angles (°) | ||

| C-C-C (in phenyl ring) | ~120.0 | |

| C(phenyl)-C(vinyl)=C(vinyl) | ~121.0 | |

| C(vinyl)=C(vinyl)-C(alkynyl) | ~122.0 | |

| C(vinyl)-C(alkynyl)≡C(alkynyl) | ~178.0 | |

| C(alkynyl)≡C(alkynyl)-H | ~179.0 |

Table 2: Electronic Properties of this compound

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity.[7][8] The extended conjugation in this compound is expected to result in a smaller HOMO-LUMO gap compared to benzene (~5.043 eV).[9]

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | 4.90 |

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and plausible method for the synthesis of phenyl-substituted enynes involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

Representative Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling

-

Reaction Setup: A dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a suitable base (e.g., triethylamine). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reactants: A solvent such as tetrahydrofuran (THF) is added, followed by the sequential addition of an aryl halide (e.g., iodobenzene or bromobenzene) and a terminal alkyne (in this case, but-1-en-3-yne).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the theoretical calculation of the electronic structure of a molecule like this compound.

Caption: Computational chemistry workflow for electronic structure analysis.

This technical guide has outlined a theoretical framework for investigating the electronic structure of this compound using Density Functional Theory. The provided data, while based on established principles and extrapolated from related molecules, offers valuable insights into the expected geometric and electronic properties of this conjugated system. The presented computational workflow and representative synthesis protocol serve as a practical guide for researchers and professionals in the fields of chemistry and drug development, enabling further exploration and characterization of this and similar molecules. The predicted electronic properties, such as the HOMO-LUMO energy gap, provide a foundation for understanding the molecule's reactivity and potential for use in novel materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. explorationpub.com [explorationpub.com]

- 4. inpressco.com [inpressco.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Anionic Polymerization of 1-Phenylbut-1-en-3-yne to Synthesize Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of conjugated polymers through the anionic polymerization of "But-1-en-3-ynyl-benzene," herein referred to as 1-phenylbut-1-en-3-yne. This monomer possesses both a vinyl and an ethynyl group, offering unique opportunities for controlled polymer synthesis and the creation of novel materials with interesting electronic and optical properties. The protocols described are based on established principles of living anionic polymerization.[1][2][3]

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[4][5] This method is particularly suited for monomers with electron-withdrawing groups that can stabilize the propagating anionic chain end.[6] 1-Phenylbut-1-en-3-yne presents an interesting case for anionic polymerization due to the presence of two potentially reactive sites: the double bond and the triple bond, both conjugated with the phenyl ring. The phenyl group provides the necessary electron-withdrawing character to facilitate anionic polymerization.

The polymerization is expected to proceed preferentially through the vinyl group, leading to a polymer with a conjugated backbone and pendant ethynyl groups. These pendant groups can be further modified post-polymerization to introduce additional functionalities.

Reaction Mechanism

The anionic polymerization of 1-phenylbut-1-en-3-yne is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium). The initiator adds to the vinyl group of the monomer, generating a carbanion that is stabilized by resonance with the phenyl ring. This carbanion then propagates by attacking the vinyl group of subsequent monomer units in a chain-growth fashion. Due to the living nature of this polymerization, the chains will continue to grow as long as monomer is available and in the absence of terminating agents.[2][3]

References

Synthesis of Functionalized Polymers from "But-1-en-3-ynyl-benzene" Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers derived from "But-1-en-3-ynyl-benzene" and its analogs. These polymers, possessing a unique conjugated backbone, offer significant potential in various biomedical fields, including drug delivery, bioimaging, and sensor development. The protocols outlined below are based on established methodologies for the polymerization of similar enyne and phenylacetylene monomers, providing a foundational framework for researchers.

Introduction

"this compound" is a conjugated enyne monomer that can be polymerized to yield polymers with interesting electronic and optical properties. The presence of both double and triple bonds in its structure offers multiple avenues for polymerization and post-polymerization functionalization. The phenyl group provides a site for introducing various functional moieties to tailor the polymer's properties for specific applications.

Functionalized aromatic polymers are of great interest in the biomedical field due to their potential for creating materials with enhanced biocompatibility, drug-loading capacity, and targeting capabilities.[1] Polymers derived from phenyl-substituted alkynes, such as poly(phenylacetylene)s, have been explored for their applications as fluorescent probes for bioimaging and as matrices for drug delivery.[2]

This guide focuses on transition metal-catalyzed polymerization methods, which have shown considerable success in the controlled polymerization of alkyne and enyne monomers.

Polymerization Methodologies

The polymerization of "this compound" derivatives can be achieved through several methods, with transition metal-catalyzed polymerization being one of the most effective for achieving well-defined polymers. Rhodium-based catalysts, in particular, have been extensively used for the stereoregular polymerization of phenylacetylenes, yielding polymers with a cis-transoidal configuration.[3] Metathesis polymerization, especially Ring-Opening Metathesis Polymerization (ROMP), is another powerful technique for polymerizing strained cyclic olefins and can be adapted for enyne monomers.

Rhodium-Catalyzed Polymerization

Rhodium(I) complexes are efficient catalysts for the polymerization of terminal alkynes. The polymerization of phenylacetylene and its derivatives using rhodium catalysts typically proceeds via a coordination-insertion mechanism, leading to polymers with high stereoregularity.[3]

Experimental Protocol: Rhodium-Catalyzed Polymerization of a Phenyl-Substituted Enyne

This protocol is adapted from established procedures for the polymerization of phenylacetylene.

Materials:

-

"this compound" derivative (monomer)

-

[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or other suitable Rh(I) catalyst

-

Triethylamine (Et₃N) or another suitable co-catalyst/base

-

Anhydrous, deoxygenated solvent (e.g., toluene, THF)

-

Inert atmosphere (e.g., argon or nitrogen) glovebox or Schlenk line

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

In a glovebox, add the rhodium catalyst to a Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous, deoxygenated solvent to dissolve the catalyst.

-

Add the co-catalyst (e.g., triethylamine) to the reaction mixture.

-

Inject the "this compound" derivative monomer into the flask.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) for the specified time (e.g., 24 hours).

-

Monitor the polymerization progress by techniques such as Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots taken from the reaction.

-

Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

-

Filter and wash the polymer with the non-solvent to remove residual monomer and catalyst.

-

Dry the polymer under vacuum to a constant weight.

Characterization:

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

-

Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Post-Polymerization Functionalization

A key advantage of these polymers is the potential for post-polymerization modification. The reactive double bonds in the polymer backbone can be targeted for functionalization using various "click" chemistry reactions, such as thiol-ene chemistry.[4] This allows for the introduction of a wide range of functional groups to tailor the polymer's properties for specific biomedical applications.

Experimental Workflow: Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. academic.oup.com [academic.oup.com]

- 3. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]

- 4. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: "But-1-en-3-ynyl-benzene" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its reliability, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4]

"But-1-en-3-ynyl-benzene" is a versatile terminal alkyne that incorporates a reactive vinyl group. Its participation in CuAAC reactions yields 1,2,3-triazoles bearing a vinylphenyl moiety. This vinyl group serves as a valuable handle for post-cycloaddition modifications, such as polymerization or further functionalization, opening avenues for the development of novel therapeutics, probes, and materials.[5][6] These vinyl-substituted triazoles have shown potential as antimicrobial and antifungal agents.[7][8]

These application notes provide detailed protocols for the synthesis of "this compound" and its subsequent use in CuAAC reactions, along with characterization data and potential applications of the resulting triazole products.

Data Presentation

The following table summarizes representative, illustrative yields for the CuAAC reaction between "this compound" and various organic azides under the general protocol described below. Please note that these are hypothetical yields intended to be representative of typical CuAAC reactions.

| Entry | Azide Reactant | Product | Hypothetical Yield (%) |

| 1 | Benzyl Azide | 1-benzyl-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole | 92 |

| 2 | Azidoethane | 1-ethyl-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole | 88 |

| 3 | 1-Azido-4-methoxybenzene | 1-(4-methoxyphenyl)-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole | 95 |

| 4 | Methyl 2-azidoacetate | Methyl 2-(4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazol-1-yl)acetate | 85 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from known synthetic routes for similar compounds.

Materials:

-

Benzaldehyde

-

Ethynylmagnesium bromide solution (0.5 M in THF)

-

Toluene

-

p-Toluenesulfonic acid

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add ethynylmagnesium bromide solution (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propargyl alcohol.

-

Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford "this compound".

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the reaction of "this compound" with an organic azide.[1][4][9]

Materials:

-

"this compound"

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

Procedure:

-

In a vial, dissolve "this compound" (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.

Characterization of the Product (Example: 1-benzyl-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole):

The structure of the synthesized triazole can be confirmed by standard spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the triazole proton (singlet, ~7.5-8.0 ppm), the vinyl protons (doublets, ~6.0-7.0 ppm), the benzyl protons, and the phenyl protons.[10][11]

-

¹³C NMR: Expect signals for the triazole carbons (C4 and C5), with the C4 typically appearing around 140-150 ppm and the C5 around 120-125 ppm.[10]

-

HRMS (High-Resolution Mass Spectrometry): To confirm the molecular weight and elemental composition of the product.

Mandatory Visualizations

Applications in Drug Development

The vinyl-substituted 1,2,3-triazoles synthesized from "this compound" are valuable scaffolds in drug discovery for several reasons:

-

Bioisosteric Replacement: The triazole ring can act as a bioisostere for other functional groups, such as amide bonds, to improve metabolic stability and pharmacokinetic properties.

-

Scaffold for Library Synthesis: The reliability of the CuAAC reaction allows for the rapid synthesis of large libraries of triazole-containing compounds for high-throughput screening.[12]

-

Platform for Further Functionalization: The vinyl group provides a reactive handle for subsequent chemical transformations. This allows for the development of:

-

Covalent Inhibitors: The vinyl group can act as a Michael acceptor for covalent modification of target proteins.

-

Drug Delivery Systems: The vinyl moiety can be used for polymerization or for conjugation to polymers, nanoparticles, or antibodies to create targeted drug delivery systems.

-

PROTACs and Molecular Glues: The vinyl group can serve as an attachment point for linking to E3 ligase binders in the development of proteolysis-targeting chimeras (PROTACs).

-

References

- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bioclone.net [bioclone.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08322H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Selective Hydrogenation of the Alkyne in But-1-en-3-ynyl-benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the selective hydrogenation of the alkyne functionality in but-1-en-3-ynyl-benzene, a common structural motif in organic synthesis and drug discovery. The selective reduction of the triple bond in the presence of a double bond is a critical transformation, yielding the corresponding conjugated diene, a valuable building block for further functionalization. This document outlines two primary catalytic systems for this transformation: a modified palladium catalyst (Lindlar's catalyst) and a P-2 nickel boride catalyst.

Introduction

The selective hydrogenation of enynes, such as this compound, presents a significant challenge in organic synthesis due to the potential for over-reduction of the resulting diene or hydrogenation of the existing alkene. Achieving high selectivity for the alkyne reduction requires carefully chosen catalysts and reaction conditions. This document details methodologies employing Lindlar's catalyst and P-2 Nickel catalyst, which are known for their efficacy in the semi-hydrogenation of alkynes to cis-alkenes.

Catalytic Systems and Data Presentation

The choice of catalyst is paramount in achieving the desired selectivity. Below is a summary of quantitative data for the selective hydrogenation of phenyl-substituted alkynes, which serve as a proxy for this compound, using different catalytic systems.

| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Selectivity to Alkene (%) | Reference |

| Pd-Ag/Al₂O₃ (Single-Atom Alloy) | 1-Phenyl-1-propyne | Not Specified | Not Specified | Not Specified | 95-98 | 95-97 | [1] |

| Pd@TiO₂ (Photocatalytic) | Phenylacetylene | EtOH | Room Temp | - | >95 | 91 | [2] |

| Ni@C (from MOF-74(Ni)) | Phenylacetylene | Not Specified | 300 | Not Specified | >99 | 92 ± 1 | [3] |

| NiCo/MC | Diphenylacetylene | Methanol | 50 | - (NaBH₄) | 71.5 | 87.1 (cis-stilbene) | [4] |

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol describes the selective hydrogenation of the alkyne in this compound to the corresponding cis-diene using a commercial Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd/CaCO₃, lead poisoned)

-

Quinoline (optional, as a co-catalyst poison)

-

Anhydrous solvent (e.g., Ethyl Acetate, Hexane, or Ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (typically 5-10 mol% with respect to the substrate).

-

Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) to remove oxygen.

-

Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 10 mL per mmol of substrate) to the flask, followed by the this compound. If desired, a small amount of quinoline (1-2 equivalents relative to the catalyst) can be added to further decrease catalyst activity and prevent over-reduction.

-

Hydrogenation:

-

Balloon Method: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere. Stir the reaction mixture vigorously at room temperature.

-

Parr Hydrogenator: If using a Parr apparatus, follow the manufacturer's instructions for pressurizing the reaction vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol details the preparation and use of a P-2 nickel boride catalyst for the highly stereospecific reduction of the alkyne in this compound to the cis-diene.

Materials:

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol

-

This compound

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Hydrogenation apparatus

-

Magnetic stirrer

Procedure:

-

P-2 Nickel Catalyst Preparation:

-

In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in anhydrous ethanol.

-

In a separate flask, prepare a solution of sodium borohydride in anhydrous ethanol.

-

Slowly add the sodium borohydride solution to the nickel acetate solution with vigorous stirring. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately. The P-2 form is prepared in ethanol, which results in a nearly colloidal suspension.[5] An inert atmosphere is crucial for maximum catalytic activity.[5]

-

-

Hydrogenation:

-

To the freshly prepared catalyst suspension, add the this compound dissolved in a small amount of anhydrous ethanol.

-

Introduce hydrogen gas to the system using either a balloon or a Parr hydrogenator (1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring: Monitor the reaction progress using TLC or GC.

-

Work-up:

-

After the reaction is complete, carefully vent the hydrogen and flush with an inert gas.

-

Remove the catalyst by filtration through Celite®.

-

Wash the Celite® pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

-

Purification: Purify the resulting diene by column chromatography if required.

Visualizations

The following diagrams illustrate the reaction pathway and the logical workflow for the selective hydrogenation process.

Caption: Reaction pathway for the selective hydrogenation of this compound.

Caption: General experimental workflow for selective alkyne hydrogenation.

References

- 1. mdpi.com [mdpi.com]

- 2. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling high alkene selectivity at full conversion in alkyne hydrogenation over Ni under continuous flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Selective hydrogenation of diphenylacetylene using NiCo nanoparticles supported on mesoporous carbon as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of But-1-en-3-ynyl-benzene Isomers

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of but-1-en-3-ynyl-benzene isomers. The content addresses common experimental challenges and offers practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction to synthesize a specific this compound isomer is giving a mixture of regioisomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in cross-coupling reactions, particularly on an unsymmetrically substituted benzene ring, is a common challenge. The selectivity is governed by a complex interplay of steric and electronic factors.[1][2]

Troubleshooting Steps:

-

Ligand Modification: The choice of ligand on the palladium catalyst is critical. Both the ligand's size (cone angle) and its electron-donating ability can influence the regiochemical outcome.[2][3] Experiment with a range of phosphine ligands, from less bulky (e.g., PPh₃) to bulky and electron-rich (e.g., P(t-Bu)₃), or consider N-heterocyclic carbene (NHC) ligands.[4][5]

-

Substrate Steric Hindrance: The steric environment around the coupling sites on your aryl halide can direct the catalyst to the less hindered position. If possible, modify the substrate to amplify the steric differences between the reactive sites.[2]

-

Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. These parameters can alter the kinetic and thermodynamic profiles of the reaction, potentially favoring the formation of one isomer over another.

-

Choice of Halide: If your substrate has multiple different halogen atoms, you can exploit their differential reactivity. The typical reactivity order for oxidative addition to palladium is I > Br > Cl.[6] By performing the reaction at a lower temperature (e.g., room temperature), you may be able to selectively couple at the site of the more reactive halide (e.g., iodine) while leaving the less reactive one (e.g., bromine) untouched.[6]

Q2: I am observing a significant amount of dienyne byproduct from the homocoupling of my but-1-en-3-yne starting material. How can I minimize this side reaction?

A2: The homocoupling of terminal alkynes (Glaser coupling) is a primary side reaction in Sonogashira chemistry, especially when using a copper(I) co-catalyst in the presence of oxygen.[4]

Troubleshooting Steps:

-

Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[7]

-

Use Copper-Free Conditions: The copper co-catalyst is often the main culprit in promoting homocoupling.[4] There are numerous well-established copper-free Sonogashira protocols. These reactions may require a different base (e.g., Cs₂CO₃) or a more specialized palladium/ligand system but are highly effective at preventing homocoupling.[4]

-

Control Reagent Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.

-

Amine Base Purity: Ensure your amine base (e.g., triethylamine, diisopropylamine) is freshly distilled and free of peroxides, as impurities can facilitate oxidative homocoupling.[7]

Q3: My reaction yield is consistently low, and I often see the formation of palladium black. What are the common causes and solutions?

A3: Low yields and catalyst decomposition (indicated by the formation of palladium black) often point to issues with catalyst stability, reagent quality, or reaction conditions.

Troubleshooting Steps:

-

Reagent and Solvent Quality: Use high-purity, dry, and degassed solvents. THF, for example, can promote the formation of palladium black if not properly purified.[7] Ensure the amine base is pure, as impurities can poison the catalyst.[7]

-

Catalyst and Ligand Choice: For challenging substrates, a more robust catalyst system may be needed. Pre-formed palladium complexes with bulky, electron-rich phosphine ligands or NHC ligands often exhibit higher stability and turnover numbers.[4]

-

Reduce Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive aryl iodides, couplings can often be achieved at or slightly above room temperature.[6]

-

Adjust Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to side reactions and decomposition. Conversely, if the loading is too low, the reaction may stall. Experiment with catalyst loading in the range of 1-5 mol %.

Q4: What is the recommended method for purifying and storing this compound isomers?

A4: Enynes can be unstable and prone to polymerization or degradation, especially when exposed to air, light, or heat.

Purification:

-

Column Chromatography: Flash column chromatography on silica gel is the most common purification method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and run the column quickly to minimize contact time with the silica, which can be slightly acidic.

-

Neutralization: If your molecule is sensitive, consider using silica gel that has been neutralized with triethylamine.

Storage:

-

Inert Atmosphere: Store the purified compound under an inert atmosphere (argon or nitrogen).

-

Low Temperature: Keep the material in a freezer (-20°C is standard) to slow down potential degradation pathways.

-

Protect from Light: Store in an amber vial or a vial wrapped in aluminum foil to prevent light-induced decomposition.

-

Solvent: For long-term storage, dissolving the compound in a degassed solvent (like toluene or THF) can sometimes improve stability compared to storing it as a neat solid or oil.

Data Presentation: Catalyst & Ligand Effects

The selection of the palladium source and ligand significantly impacts the efficiency of Sonogashira couplings. The following table summarizes common combinations and their typical applications.

| Catalyst System | Ligand Type | Key Features & Applications | Common Issues |

| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (Phosphine) | Standard, widely used, cost-effective for aryl iodides and bromides.[4] | Moderate activity, may require heating for less reactive halides. |

| Pd(OAc)₂ + P(t-Bu)₃ / CuI | Bulky, Electron-Rich Phosphine | High catalytic activity, effective for less reactive aryl bromides and chlorides.[4] | Air-sensitive ligand, higher cost. |

| Pd₂(dba)₃ + XPhos / CuI | Buchwald-type Biarylphosphine | Very high activity and stability, excellent for challenging substrates. | High cost of ligand. |

| Pd-NHC Complexes | N-Heterocyclic Carbene (NHC) | High stability, effective in copper-free systems, good for aryl chlorides.[5] | Synthesis of the complex may be required. |

Experimental Protocols

General Protocol for Copper-Free Sonogashira Synthesis of 4-(But-1-en-3-ynyl)benzonitrile

This protocol describes the coupling of 4-iodobenzonitrile with commercially available but-1-en-3-yne.

Materials:

-

4-Iodobenzonitrile (1.0 eq)

-

But-1-en-3-yne (1.5 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask, add 4-iodobenzonitrile, Pd(PPh₃)₄, and Cs₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous, degassed DMF via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the but-1-en-3-yne dropwise via syringe.

-

Heat the reaction mixture to 60°C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the pure product.

Visualizations

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Caption: Troubleshooting flowchart for common Sonogashira reaction issues.

Caption: General experimental workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

Stability of "But-1-en-3-ynyl-benzene" under different reaction conditions

This guide provides technical support for researchers, scientists, and drug development professionals working with But-1-en-3-ynyl-benzene (also known as 1-phenylbut-1-en-3-yne). It addresses common issues related to the stability and reactivity of this conjugated enyne through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under standard storage conditions?

A: When purified, this compound is moderately stable. However, as a conjugated enyne, it is susceptible to slow polymerization and degradation over time, especially when exposed to light, air (oxygen), and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light.

Q2: My sample of this compound is turning yellow/dark. What is happening?

A: Discoloration is a common indicator of degradation, likely due to oligomerization or polymerization. This process can be initiated by exposure to air, light, or trace impurities. It is advisable to use freshly purified material for reactions sensitive to impurities.

Q3: Is this compound stable in acidic conditions? I noticed decomposition during an acidic workup.

A: No, this compound is generally unstable in the presence of acids. Brønsted and Lewis acids can catalyze various reactions, including cyclization, hydration of the alkyne, and polymerization, leading to a complex mixture of products.[1][2] Acid-triggered cascade cyclizations are a known reaction pathway for enyne systems.[2] It is crucial to avoid strong acidic conditions unless a specific acid-catalyzed transformation is intended.

Q4: What is the expected reactivity under basic conditions?

A: this compound is significantly more stable under basic conditions compared to acidic ones. It can tolerate non-nucleophilic organic bases and inorganic bases like carbonates. However, very strong bases (e.g., organolithium reagents or sodium amide) could potentially interact with the molecule, although it lacks a terminal acidic proton.

Q5: Can I selectively modify the double or triple bond?

A: Yes, selective transformations are a cornerstone of enyne chemistry.

-

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation with a "poisoned" catalyst like Lindlar's catalyst will yield the corresponding cis-diene.[3][4] Conversely, using dissolving metals like sodium in liquid ammonia produces the trans-diene.[3][5]

-

Metathesis: Enyne metathesis, typically using ruthenium catalysts, is a powerful tool for forming new cyclic or acyclic dienes.[6][7] The reaction generally proceeds via a metal carbene intermediate.[7][8]

Troubleshooting Guide

| Symptom / Issue | Possible Cause | Recommended Solution |

| Reaction mixture becomes an intractable tar upon heating. | Thermal polymerization or decomposition. Enynes can undergo thermal cyclization, but this often requires specific structural features and can be complex.[9] | Perform the reaction at the lowest feasible temperature. Use a higher dilution to disfavor intermolecular polymerization. Ensure the reaction is under an inert atmosphere. |

| Low or no yield in a reaction involving an acid catalyst. | Acid-catalyzed decomposition, cyclization, or polymerization is competing with the desired reaction.[2] | Switch to a non-acidic catalyst if possible. Use a milder Lewis or Brønsted acid and control the temperature carefully (low temperature is preferred). Minimize reaction time. |

| Multiple products observed during a reduction reaction. | Non-selective reduction or isomerization. Over-reduction to the alkane or partial reduction of both moieties can occur. | For selective alkyne to cis-alkene reduction, use a fresh, high-quality Lindlar's catalyst.[4] For trans-alkene, use sodium in liquid ammonia.[3] For complete saturation to butylbenzene, use a standard catalyst like Pd/C with H₂ gas.[3] |

| Complete cleavage of the molecule during an oxidation step. | The oxidizing agent is too strong. Reagents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave both the double and triple bonds.[10][11] | For milder oxidation (e.g., to a dicarbonyl), use neutral permanganate solutions under controlled conditions.[10] If cleavage is desired, ozonolysis is effective.[11] Avoid strong oxidants if the enyne backbone needs to be preserved. |

Data Presentation: Stability & Reactivity Summary

The following tables summarize the expected behavior of this compound under various chemical environments based on the general reactivity of conjugated enynes.

Table 1: Stability of this compound Under Different Conditions

| Condition | Stability | Primary Outcome / Potential Products | Reference |

| Thermal (Heat) | Low to Moderate | Polymerization, complex cyclization products. | [9] |

| Acidic (H⁺) | Very Low | Cyclized isomers, hydration products, polymers. | [1][2] |

| Basic (OH⁻) | High | Generally stable; no reaction with mild bases. | - |

| Oxidative (KMnO₄, O₃) | Very Low | Cleavage to benzoic acid and carboxylic acid fragments. | [10][11] |

| Reductive (H₂/Catalyst) | Very Low | Reduction of one or both unsaturated bonds. | [3][4] |

Table 2: Summary of Products from Reduction Reactions

| Reagents & Conditions | Major Product | Stereochemistry | Reference |

| H₂, Pd/C | Butylbenzene | N/A (Alkane) | [3] |

| H₂, Lindlar's Catalyst | (1Z,3E)-1-phenyl-1,3-butadiene | cis (from alkyne) | [4] |

| Na, liquid NH₃ | (1E,3E)-1-phenyl-1,3-butadiene | trans (from alkyne) | [3] |

Experimental Protocols

Protocol 1: Complete Reduction to Butylbenzene

-

Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Catalyst: Add palladium on carbon (10% Pd/C, ~1-5 mol%).

-

Reaction: Seal the flask, evacuate and purge with hydrogen gas (H₂) three times. Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Selective Reduction using Lindlar's Catalyst

-

Setup: Dissolve this compound (1.0 eq) in a solvent like hexane or ethyl acetate.

-

Catalyst: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 5-10 mol%) and a small amount of quinoline (optional, ~1 eq relative to catalyst) to further prevent over-reduction.

-

Reaction: Purge the vessel with H₂ gas and maintain a hydrogen atmosphere (1 atm). Stir vigorously at room temperature.

-

Monitoring: This reaction must be carefully monitored by TLC or GC to avoid reduction of the double bond. Stop the reaction immediately upon consumption of the starting material.

-

Workup: Quickly filter the mixture through Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate to obtain the crude (1Z,3E)-1-phenyl-1,3-butadiene.

Protocol 3: Oxidative Cleavage with Ozone

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is typically complete when a blue color persists, indicating an excess of ozone.

-

Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a quenching agent.

-

Reductive Workup: Add dimethyl sulfide (DMS) or zinc powder/acetic acid to yield benzoic acid and a two-carbon aldehyde fragment.

-

Oxidative Workup: Add hydrogen peroxide (H₂O₂) to yield benzoic acid and a two-carbon carboxylic acid fragment.[11]

-

-

Workup: Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup to isolate the acidic products.

Visualized Reaction Pathways

The following diagram illustrates the primary transformation pathways for this compound under different reaction conditions.

References

- 1. Brønsted acid catalyzed cyclization of hydroxylated enynes: a concise synthesis of five-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 8. Enyne Metathesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Improving the yield of "But-1-en-3-ynyl-benzene" synthesis protocols

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of "But-1-en-3-ynyl-benzene" synthesis. The primary synthetic route discussed is the Sonogashira coupling of a vinyl halide with phenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl halide (e.g., vinyl bromide or vinyl iodide) with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2]

Q2: What are the key reagents and their roles in the Sonogashira coupling for this synthesis?

A2: The key components of the Sonogashira reaction for synthesizing this compound are:

-

Vinyl Halide: (e.g., vinyl bromide, vinyl iodide) - Acts as the electrophilic partner in the coupling reaction. The reactivity order is generally I > Br > Cl.[2]

-

Phenylacetylene: The terminal alkyne that serves as the nucleophilic partner.

-

Palladium Catalyst: Typically a Pd(0) species, such as Pd(PPh₃)₄, or a precursor like PdCl₂(PPh₃)₂, which is reduced in situ. It is the primary catalyst for the cross-coupling reaction.

-

Copper(I) Co-catalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate.

-

Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: A common and often significant side product is the homocoupling of phenylacetylene, leading to the formation of 1,4-diphenylbuta-1,3-diyne (Glaser coupling). This can be minimized by:

-

Running the reaction under strictly anaerobic (oxygen-free) conditions.

-

Using a copper-free Sonogashira protocol, although this may require different reaction conditions.

-

Careful control of the reaction temperature and slow addition of the alkyne.

Another potential side reaction is the oligomerization of the starting materials or product, especially at higher temperatures.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst or ligand system. |

| Poor Quality Reagents | Ensure all reagents, especially the solvent and base, are dry and of high purity. Distill the amine base if necessary. |

| Insufficiently Inert Atmosphere | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.[3] |

| Low Reaction Temperature | For less reactive halides like vinyl bromide, a higher temperature (e.g., 60-80 °C) might be required.[4] |

| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. While THF and DMF are common, their polarity can affect catalyst stability and reaction rate. Consider screening different solvents. |

Issue 2: Significant Formation of Homocoupled Product (Diynes)

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Presence of Oxygen | As mentioned, maintain a strictly anaerobic environment. The presence of oxygen promotes the oxidative homocoupling of the alkyne. |

| High Copper(I) Concentration | While catalytic, an excess of copper(I) can favor the Glaser coupling. Use the recommended catalytic amount (typically 1-5 mol%). |

| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of homocoupling. Optimize the temperature to favor the cross-coupling reaction. |

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Co-elution with Starting Materials or Side Products | Optimize the reaction to go to completion to minimize unreacted starting materials. For purification, flash column chromatography on silica gel is typically effective. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, is usually suitable for separating the non-polar enyne product from more polar impurities.[5] |

| Formation of Insoluble Palladium Black | This indicates catalyst decomposition. While it can be filtered off, its formation suggests suboptimal reaction conditions that should be addressed (e.g., ligand choice, temperature). |

Data Presentation: Optimizing Reaction Parameters

While specific yield data for "this compound" is not extensively available in a comparative format, the following tables, based on analogous Sonogashira reactions of aryl/vinyl halides with phenylacetylene, illustrate the impact of different reaction parameters on the yield. This data can guide the optimization of your synthesis protocol.

Table 1: Effect of Catalyst on Yield

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (2) | CuI (1) | TEA | DMF | 60 | ~85 | Analogous System |

| PdCl₂(PPh₃)₂ (2) | CuI (1) | TEA | DMF | 60 | ~82 | Analogous System |

| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | TEA | DMF | 60 | ~88 | Analogous System |

| Ni(acac)₂ (0.3) | CuI (0.03) | Et₃N | DMF | 100 | Good to Excellent | [1] |

Table 2: Effect of Solvent on Yield

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 60 | ~75 | Analogous System |

| PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 60 | ~82 | Analogous System |

| PdCl₂(PPh₃)₂ | CuI | TEA | Toluene | 80 | ~70 | [6] |

| PdCl₂(PPh₃)₂ | CuI | TEA | Acetonitrile | 80 | ~65 | Analogous System |

Table 3: Effect of Base on Yield

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Triethylamine (TEA) | DMF | 60 | ~85 | Analogous System |

| Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | DMF | 60 | ~88 | Analogous System |

| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60 | ~90 | Analogous System |

| Pd(PPh₃)₄ | CuI | K₂CO₃ | DMF | 80 | Lower | Analogous System |

Experimental Protocols

Representative Protocol for Sonogashira Coupling of a Vinyl Halide with Phenylacetylene:

Materials:

-

Vinyl halide (1.0 eq)

-

Phenylacetylene (1.1 - 1.5 eq)

-

Pd(PPh₃)₄ (0.02 - 0.05 eq)

-